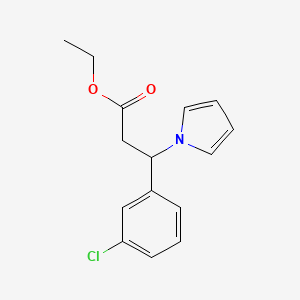

ethyl 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate

Description

Ethyl 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate is an ester derivative featuring a 3-chlorophenyl group and a 1H-pyrrole moiety attached to a propanoate backbone. This compound combines aromatic (chlorophenyl) and heterocyclic (pyrrole) substituents, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 3-(3-chlorophenyl)-3-pyrrol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-14(17-8-3-4-9-17)12-6-5-7-13(16)10-12/h3-10,14H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZVGPCQQVUHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, pyrrole, and ethyl acetoacetate.

Condensation Reaction: The first step involves the condensation of 3-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst, such as piperidine, to form 3-(3-chlorophenyl)-1H-pyrrole.

Esterification: The resulting 3-(3-chlorophenyl)-1H-pyrrole is then subjected to esterification with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or phenyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s structural features make it a potential lead compound for the design of new pharmaceuticals. Researchers explore its interactions with biological targets to develop novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound’s chlorophenyl and pyrrole moieties can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, to modulate biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness arises from its dual substituents:

- 3-Chlorophenyl group : Introduces electron-withdrawing effects and enhances lipophilicity.

- 1H-Pyrrole moiety : A five-membered aromatic ring with nitrogen, enabling hydrogen bonding and π-π interactions.

Comparison Table of Structural Analogs

Research Findings and Hypotheses

A. Physicochemical Properties

- Volatility: Bulkier substituents (e.g., chlorophenyl and pyrrole) likely reduce volatility relative to simpler esters like ethyl hexanoate, which are key aroma compounds in pineapple .

C. Comparative Odor Activity

While ethyl 3-(methylthio)propanoate and ethyl hexanoate contribute significantly to pineapple aroma (odor activity values: 1,693.33 and 484.95 µg·kg⁻¹, respectively ), the target compound’s complex structure likely diminishes its role in natural aroma profiles.

Biological Activity

Ethyl 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester characterized by the following structural features:

- Chlorophenyl Group : A phenyl ring with a chlorine atom that may influence the compound's biological activity.

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen, contributing to its reactivity and interaction with biological targets.

- Molecular Formula : C15H16ClNO2

- Molecular Weight : 277.75 g/mol

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structural components allow for:

- Hydrogen Bonding : Potential interactions with biological macromolecules.

- Hydrophobic Interactions : Facilitating binding to lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking : Contributing to stability in binding interactions with nucleic acids or proteins.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may exhibit several bioactive properties:

Antimicrobial Activity

Studies have suggested that this compound could possess antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features may enhance its ability to target bacterial cell membranes or specific metabolic pathways.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promise. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group is particularly noted for enhancing antiproliferative activity, likely due to increased lipophilicity and interaction with cellular targets.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxic effects on HT29 colorectal cancer cells, with IC50 values comparable to established chemotherapeutics. |

| Study 2 | Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. |

Research Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure makes it valuable for:

- Drug Development : As a lead compound for designing new pharmaceuticals targeting specific diseases.

- Material Science : In the production of specialty chemicals, coatings, and polymers due to its reactive ester functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.